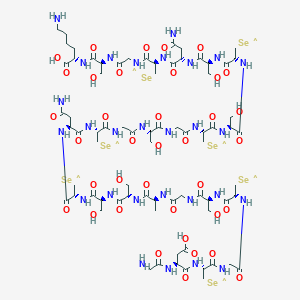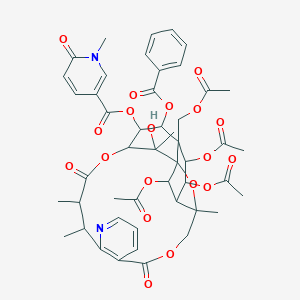
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole, also known as FETBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETBI is a heterocyclic compound that contains a fluorine atom, making it a useful tool for studying biological systems.
Scientific Research Applications
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been used in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. It has been studied for its potential use as a radiotracer for imaging the brain, as well as a tool for studying the structure and function of proteins.
Mechanism Of Action
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is thought to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of neurotransmitters such as dopamine and serotonin, leading to potential therapeutic applications in the treatment of neurological disorders.
Biochemical And Physiological Effects
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can inhibit the activity of MAO, as well as affect the expression of various genes involved in neurotransmitter synthesis and metabolism. In vivo studies have shown that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and other neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is its high selectivity for MAO, making it a useful tool for studying the role of MAO in biological systems. However, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole. One area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole-based radiotracers for imaging the brain. Another area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole derivatives with improved solubility and selectivity for MAO. Additionally, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
In conclusion, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole in these areas.
Synthesis Methods
The synthesis of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole involves the reaction of 2-(1H-tetrazol-5-yl)ethylamine with 2-fluoroacetaldehyde diethyl acetal in the presence of a catalytic amount of acetic acid. The reaction yields 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole as a white solid, which can be purified using column chromatography.
properties
CAS RN |
129238-73-9 |
|---|---|
Product Name |
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole |
Molecular Formula |
C9H6F4N2 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1 |
InChI Key |
QOXFGGCVUDFHNX-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
synonyms |
2-(alpha-fluoroethyl)tetrahydrobenzimidazole 2-FETB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)





![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)



